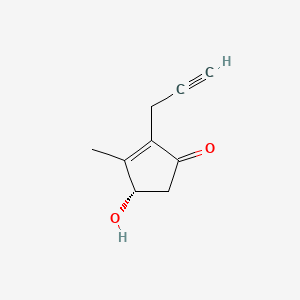

(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one

Description

(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-en-1-one is a cyclopentenone derivative characterized by its stereospecific (4S) configuration, a hydroxyl group at position 4, a methyl group at position 3, and a propargyl (prop-2-ynyl) substituent at position 2. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol . This compound is industrially significant, often synthesized alongside (R)-allethrolone through processes involving isomerization, crystallization, and ester hydrolysis. Its derivatives, such as Chloroprallethrin and Esbioallethrin, are utilized in agrochemical applications .

The propargyl group introduces electron-withdrawing character due to the triple bond, influencing reactivity in cycloaddition or nucleophilic addition reactions. The (4S)-hydroxy configuration enhances stereochemical specificity in biological interactions, making it a critical intermediate in synthetic pathways for bioactive molecules .

Properties

IUPAC Name |

(4S)-4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h1,8,10H,4-5H2,2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFGTDAAYLSOFY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1O)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1O)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961609 | |

| Record name | 4-Hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77087-34-4, 41301-27-3 | |

| Record name | (4S)-4-Hydroxy-3-methyl-2-(2-propyn-1-yl)-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77087-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041301273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propynyl)-, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077087344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S) 4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl, methyl, and propynyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The propynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the propynyl group may yield an alkane.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties:

Research has indicated that (4S)-4-hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-en-1-one exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes, leading to cell lysis and inhibition of growth. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

2. Antioxidant Activity:

The compound has demonstrated significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals may contribute to its protective effects against cellular damage . This property positions it as a potential therapeutic agent in conditions like cancer and neurodegenerative diseases.

3. Anti-inflammatory Effects:

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Applications in Pharmaceuticals

The unique chemical structure of this compound makes it a valuable compound in pharmaceutical research:

1. Drug Development:

Due to its biological activities, this compound can serve as a lead compound in drug discovery programs targeting infections or inflammatory diseases. Its derivatives may be synthesized to enhance efficacy and reduce toxicity .

2. Formulation in Nutraceuticals:

Given its antioxidant properties, the compound is being explored for incorporation into nutraceutical formulations aimed at promoting health and preventing chronic diseases .

Agricultural Applications

1. Pesticide Development:

The antimicrobial properties of this compound can be harnessed in developing natural pesticides. Its effectiveness against plant pathogens could lead to safer alternatives to synthetic pesticides, contributing to sustainable agriculture practices .

2. Plant Growth Regulators:

Research into the compound's effects on plant growth suggests potential applications as a growth regulator, enhancing crop yield and resilience against environmental stressors .

Materials Science Applications

1. Polymer Chemistry:

The reactivity of this compound allows it to be used in polymer synthesis. It can act as a monomer or crosslinking agent in creating advanced materials with specific mechanical properties .

Case Studies

Mechanism of Action

The mechanism by which (4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between (4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-en-1-one and analogous cyclopentenones are outlined below:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The propargyl group in the target compound enhances electrophilicity at the cyclopentenone core compared to the allyl (prop-2-enyl) analog, favoring reactions like Michael additions .

Stereochemical Specificity :

- The (4S)-hydroxy configuration distinguishes the target compound from racemic or (R)-configured analogs, impacting biological activity. For example, (R)-allethrolone derivatives show divergent insecticidal efficacy compared to (4S)-based structures .

Synthetic Accessibility :

- The target compound’s synthesis employs crystallization-induced diastereomer transformation (CIDT) for stereocontrol, a method also used in gram-scale synthesis of related lactones (e.g., hemerocallisamine I intermediates) .

- In contrast, Grignard reactions are pivotal for introducing propargyl or allyl groups in analogs like (4S,6Z)-dodecen-4-olide .

Hydrogen Bonding and Crystallography :

- The hydroxyl group in all compounds facilitates hydrogen bonding, but steric effects from the methyl and propargyl groups in the target compound alter crystal packing compared to simpler analogs like (S)-4-hydroxy-2-cyclopenten-1-one .

Applications :

- The target compound’s derivatives are primarily agrochemicals, whereas phenyl-substituted analogs (e.g., C₁₂H₁₂O₂) serve as intermediates in drug synthesis .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Notes:

- The propargyl group reduces water solubility compared to the allyl analog due to increased hydrophobicity.

- The phenyl analog ’s high LogP reflects enhanced lipid solubility, favoring membrane permeability in drug design .

Biological Activity

(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one, also known by its CAS number 77087-34-4, is a compound of interest in various biological studies due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 150.17 g/mol. The compound features a cyclopentene ring with hydroxyl and propynyl substituents, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| CAS Number | 77087-34-4 |

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.17 g/mol |

| LogP | 0.6599 |

| PSA | 37.30 Ų |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxic Effects

In cellular assays, this compound has demonstrated cytotoxic effects against several cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for human breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent. The cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : Certain studies suggest that it may inhibit specific enzymes involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted by Yu et al. (2016) evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL.

Study 2: Cytotoxicity in Cancer Cells

In another investigation by Figueroa et al. (2018), the cytotoxic effects of (4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-enone were assessed on MCF-7 breast cancer cells. The study found that treatment with 50 μM resulted in a reduction of cell viability by approximately 60%, with accompanying increases in apoptosis markers such as cleaved caspase 3.

Q & A

Q. What advanced chromatographic methods improve trace impurity profiling?

- Methodological Answer : Use UPLC-MS/MS with a HILIC column (e.g., Acquity BEH) and a gradient of acetonitrile/water (5 mM ammonium formate). Detect impurities (e.g., prop-2-ynyl oxidation products) at ppm levels. For quantification, calibrate against reference standards of known impurities (e.g., 4-keto derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.